N-(1-Naphthalenesulfonyl)-L-phenylalanine
Overview
Description
N-(1-Naphthalenesulfonyl)-L-phenylalanine: is a compound that belongs to the class of sulfonyl amino acids It is characterized by the presence of a naphthalenesulfonyl group attached to the amino acid phenylalanine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Naphthalenesulfonyl)-L-phenylalanine typically involves the reaction of 1-naphthalenesulfonyl chloride with L-phenylalanine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise control over temperature and pH to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: N-(1-Naphthalenesulfonyl)-L-phenylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The sulfonyl group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted sulfonyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1-Naphthalenesulfonyl)-L-phenylalanine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with proteins.
Medicine: Investigated for its potential use in drug development, particularly as enzyme inhibitors or as part of targeted drug delivery systems.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of N-(1-Naphthalenesulfonyl)-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with active site residues in enzymes, leading to inhibition of enzyme activity. This interaction is often facilitated by the phenylalanine moiety, which helps in binding to the enzyme’s active site. The compound can also interact with other proteins and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
1-Naphthalenesulfonyl chloride: A precursor in the synthesis of N-(1-Naphthalenesulfonyl)-L-phenylalanine.
2-Naphthalenesulfonyl chloride: Similar in structure but with the sulfonyl group attached at a different position on the naphthalene ring.
Benzenesulfonyl chloride: A simpler sulfonyl chloride used in similar types of reactions
Uniqueness: this compound is unique due to the presence of both the naphthalenesulfonyl group and the phenylalanine moiety. This combination imparts specific chemical properties and biological activities that are not observed in simpler sulfonyl compounds. The ability to interact with proteins and enzymes makes it particularly valuable in biochemical and pharmaceutical research .
Properties
IUPAC Name |
(2S)-2-(naphthalen-1-ylsulfonylamino)-3-phenylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4S/c21-19(22)17(13-14-7-2-1-3-8-14)20-25(23,24)18-12-6-10-15-9-4-5-11-16(15)18/h1-12,17,20H,13H2,(H,21,22)/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWHURKYFYGKGRT-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC=CC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NS(=O)(=O)C2=CC=CC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70623462 | |
Record name | N-(Naphthalene-1-sulfonyl)-L-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70623462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90291-46-6 | |
Record name | N-(Naphthalene-1-sulfonyl)-L-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70623462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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